Phenyl(thieno[2,3-b]quinolin-2-yl)methanone
Description
Historical Development of Thienoquinoline Chemistry
The synthesis of thienoquinoline derivatives originated in the mid-20th century, driven by the need to explore hybrid heterocyclic systems with enhanced electronic and biological properties. Early methods, such as the five-step process described by Kuwayama et al. in 1976 for synthesizing thieno[2,3-b]quinoline, relied on laborious ring-fission and cyclization techniques. These approaches often suffered from low yields and limited regioselectivity. A pivotal advancement occurred in 2018 with the introduction of iodocyclization reactions, enabling regioselective formation of thieno[2,3-b]quinoline scaffolds from alkynylquinoline precursors. Subsequent innovations, such as the metal-free C–H thiolation strategy reported in 2022, further streamlined synthesis by eliminating transition-metal catalysts while maintaining high selectivity. The historical trajectory underscores a shift toward atom-economical, sustainable methodologies that prioritize structural precision.
Significance of Phenyl(thieno[2,3-b]quinolin-2-yl)methanone in Heterocyclic Chemistry
This compound exemplifies the strategic fusion of quinoline’s aromatic nitrogen system with thiophene’s electron-rich sulfur heterocycle. The phenyl ketone moiety at the 2-position introduces a sterically demanding functional group that modulates electronic properties and enhances intermolecular interactions. Such structural features make it invaluable for studying charge-transfer complexes and designing kinase inhibitors, as the planar quinoline-thiophene system facilitates π-stacking with biological targets. Its synthesis, often achieved via sequential multicomponent reactions or palladium-catalyzed cross-coupling, demonstrates the compound’s role as a versatile intermediate for generating derivatives with tailored properties.
Structural Classification within the Thienoquinoline Family
Thienoquinolines are classified based on the fusion position of the thiophene ring to the quinoline core. This compound belongs to the [2,3-b] subclass, where the thiophene ring annelates at the 2,3-positions of quinoline (Figure 1). This contrasts with [2,3-c]-fused analogs, where the thiophene attaches at the 2,3-positions of the quinoline’s benzene ring, altering electronic conjugation pathways. The compound’s molecular formula, $$ \text{C}{18}\text{H}{11}\text{NOS} $$, reflects a 14π-electron system that adopts a nearly coplanar conformation, as confirmed by X-ray crystallography. Substituents at the 2-position, such as the phenyl ketone group, influence solubility and reactivity, enabling selective functionalization at the 4- and 7-positions.
Table 1: Structural Comparison of Thienoquinoline Isomers
| Isomer Type | Fusion Positions | Key Properties |
|---|---|---|
| [2,3-b] | Thiophene at 2,3-quinoline | Enhanced π-conjugation, planar structure |
| [2,3-c] | Thiophene at 2,3-benzene | Reduced aromaticity, bent geometry |
Current Research Trends and Scientific Interest
Recent studies emphasize three key areas: (1) Sustainable Synthesis : Metal-free protocols using EtOCS$$_2$$K as a sulfur source achieve thienoquinoline derivatives in fewer steps with >80% yields. (2) Mechanistic Elucidation : Density functional theory (DFT) calculations reveal that iodocyclization proceeds via a thiiranium ion intermediate, with ring closure dictated by orbital symmetry. (3) Biological Applications : Derivatives exhibit promising activity against tyrosine kinases and antimicrobial targets, attributed to the compound’s ability to disrupt ATP-binding pockets. Emerging applications in organic electronics, particularly as electron-transport layers in OLEDs, further underscore its multidisciplinary relevance.
Properties
IUPAC Name |
phenyl(thieno[2,3-b]quinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NOS/c20-17(12-6-2-1-3-7-12)16-11-14-10-13-8-4-5-9-15(13)19-18(14)21-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWDPUIMIOITGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(thieno[2,3-b]quinolin-2-yl)methanone typically involves a sequential multi-component reaction. One efficient method includes the use of readily available starting materials in a reaction medium such as dimethylformamide (DMF) at room temperature. The reaction proceeds with excellent yields (85-95%) within short reaction times (25-30 minutes) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce thienoquinoline alcohols.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone serves as an essential building block in the synthesis of complex organic molecules. Its unique thienoquinoline structure allows for the creation of derivatives that can exhibit varied reactivity patterns. The compound is often utilized in multi-component reactions, leading to high yields (85-95%) under optimized conditions such as using dimethylformamide (DMF) at room temperature.
| Application | Description |
|---|---|
| Organic Synthesis | Used to synthesize complex organic molecules with high efficiency. |
| Reaction Medium | Effective in DMF under mild conditions. |
Biological Applications
Antibacterial and Antiviral Properties
Research indicates that this compound exhibits potential biological activities, including antibacterial and antiviral effects. These properties make it a candidate for further investigation in medicinal chemistry aimed at developing new therapeutic agents.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, modulating enzyme activity or interfering with cellular signaling pathways. This interaction is crucial for its potential therapeutic applications.
| Biological Activity | Potential Effects |
|---|---|
| Antibacterial | Inhibits bacterial growth. |
| Antiviral | Potentially disrupts viral replication. |
Medicinal Applications
Therapeutic Potential
this compound is being explored for its therapeutic potential in treating various diseases due to its pharmacological properties. It has shown promise in preclinical studies targeting conditions that require novel treatment strategies.
Industrial Applications
Materials Science
In the field of materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications that require efficient charge transport and light emission capabilities.
| Industrial Use | Description |
|---|---|
| Organic Semiconductors | Used in the fabrication of electronic devices. |
| Light Emitting Diodes | Contributes to efficient light emission in OLEDs. |
Case Studies and Research Findings
Several studies have documented the applications of this compound across various fields:
- Synthesis and Characterization : A study focused on synthesizing derivatives of this compound demonstrated its versatility as a precursor for creating compounds with enhanced biological activity. The synthesis involved multi-step reactions optimizing conditions for yield and purity .
- Biological Evaluation : Another research paper evaluated the antibacterial activity of this compound against various pathogens, showcasing its potential as a lead compound for developing new antibiotics.
- Material Properties Investigation : A study examined the electronic properties of this compound derivatives in OLED applications, revealing improved performance metrics compared to traditional materials used in similar applications.
Mechanism of Action
The mechanism of action of phenyl(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application, but it often involves inhibition of key enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Replacing the thienoquinoline core with indoloquinoxaline (as in ) shifts photophysical properties, enabling AIE activity . Pyridine-based analogues (e.g., compound 1 in ) exhibit redshifted fluorescence compared to quinoline derivatives due to electronic delocalization differences .
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in enhances solubility and metabolic stability . Bromobenzofuran Moiety: In , the 5-bromobenzofuran substituent correlates with antitumor activity, likely due to increased electrophilicity and DNA interaction . Amino Groups: 3-Amino substitution (common in ) improves hydrogen-bonding capacity, influencing solvent-dependent fluorescence .
Synthetic Efficiency: Microwave-assisted synthesis () reduces reaction time (<1 hour) and improves yields (>85%) compared to traditional multi-step methods (e.g., , requiring 12–48 hours) . Failed alkylation attempts for bis(thienopyridines) () underscore the challenges in modifying sterically congested analogues, contrasting with the straightforward isolation of the target compound .
Spectroscopic and Photophysical Properties
- Solvent Polarity Effects: Phenyl(thieno[2,3-b]quinolin-2-yl)methanone exhibits fluorescence quenching in polar protic solvents (e.g., methanol), whereas 3-amino-substituted analogues () show enhanced emission due to intramolecular charge transfer (ICT) . Indoloquinoxaline derivatives () display AIE activity, with emission intensifying in aggregated states, unlike the solvent-dependent behavior of thienoquinoline analogues .
- Theoretical Insights: Density functional theory (DFT) studies on compound 1 () reveal that amino groups lower the HOMO-LUMO gap, increasing absorption wavelengths compared to non-amino derivatives .
Biological Activity
Phenyl(thieno[2,3-b]quinolin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound belongs to the thienoquinoline class of compounds, recognized for their broad pharmacological profiles. The compound's structure facilitates interactions with various biological targets, which may account for its observed activities against multiple diseases.
Biological Activities
1. Antibacterial and Antiviral Properties
Research indicates that this compound exhibits notable antibacterial and antiviral properties. These activities are crucial in the development of new therapeutic agents to combat resistant strains of bacteria and viruses .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, related compounds in the thienoquinoline family have shown significant cytotoxic effects against cancer cell lines such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma). The mechanism often involves the inhibition of key cellular pathways that promote tumor growth .
3. Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory properties. In animal models, it significantly reduced paw edema induced by carrageenan, suggesting potential applications in treating inflammatory diseases .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : By binding to various receptors, it can modulate signaling pathways that lead to apoptosis (programmed cell death) in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A systematic study evaluated the antitumor efficacy of a related thienoquinoline derivative against B16 murine melanoma. The results indicated a significant increase in survival rates with both single and multiple doses administered intraperitoneally. The study highlighted a T/C ratio indicating effective tumor growth inhibition .
Q & A
Q. Characterization :
- Spectroscopy : , , and IR confirm structural integrity (e.g., carbonyl stretch at ~1650–1700 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M$ ^+ $$
at m/z 513 for brominated derivatives) . - Elemental analysis : Matches calculated C, H, N percentages (±0.3%) .
Basic: Which photophysical properties are critical for evaluating this compound in fluorescence-based applications?
Key parameters include:
- Absorption/emission spectra : Measured in solvents like DMSO or THF (e.g., = 350–400 nm, = 450–550 nm) .
- Quantum yield () : Determined using integrating sphere methods; values vary with substituents (e.g., = 0.15–0.45 in thin films) .
- Aggregation-induced emission (AIE) : Enhanced fluorescence in aggregated states due to restricted intramolecular rotation (RIR), contrasting with aggregation-caused quenching (ACQ) in planar analogs .
Advanced: How do substituents on the thienoquinoline core influence electrochemical redox behavior?
Substituents alter electron density and redox potentials:
- Electron-withdrawing groups (EWGs) : Bromo or trifluoromethyl groups lower LUMO energy, facilitating reduction (e.g., = -1.2 V vs. Ag/AgCl) .
- Electron-donating groups (EDGs) : Methoxy groups increase HOMO energy, raising oxidation potentials (e.g., = +1.5 V) .
- Cyclic voltammetry (CV) : Performed in anhydrous acetonitrile with TBAPF as electrolyte; data correlate with DFT-calculated frontier molecular orbitals .
Advanced: What computational methods predict electronic transitions, and how do they align with experimental data?
- Density Functional Theory (DFT) : Optimizes geometry (B3LYP/6-31G** basis set) to calculate HOMO-LUMO gaps and charge distribution .
- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra; deviations <10 nm from experimental indicate reliable solvent/state modeling .
- Software : Gaussian 09 or ORCA are used, with polarizable continuum models (PCM) for solvent effects .
Advanced: How can researchers resolve discrepancies in reported fluorescence quantum yields?
Discrepancies arise from:
- Solvent polarity : Higher polarity reduces via solvatochromic effects (e.g., drops 30% in DMSO vs. toluene) .
- Concentration : Aggregation at >10 M artificially inflates in AIE-active derivatives .
- Instrument calibration : Use standardized fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers .
Advanced: Why does this compound exhibit AIE despite structural similarity to ACQ-prone compounds?
The non-planar thienoquinoline core induces steric hindrance, restricting intramolecular motion (RIM) in aggregated states. This contrasts with planar indoloquinoxaline derivatives, where π-π stacking causes ACQ . Computational studies show twisted conformations reduce -orbital overlap, minimizing excited-state energy dissipation .
Advanced: What structural modifications enhance antimicrobial activity in related analogs?
- Bromophenyl groups : Increase lipophilicity and membrane penetration (MIC = 8–16 µg/mL against S. aureus) .
- Methoxy substituents : Improve solubility and hydrogen bonding with bacterial targets .
- SAR studies : Combine Hammett parameters () with bioactivity data to optimize substituent electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
